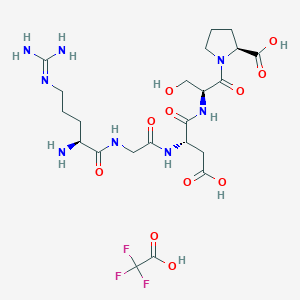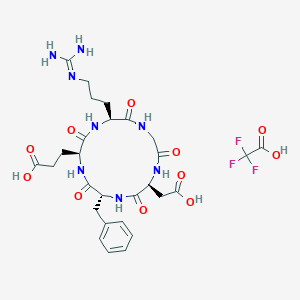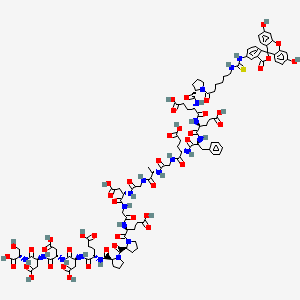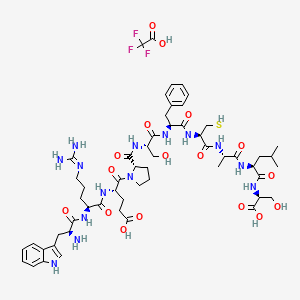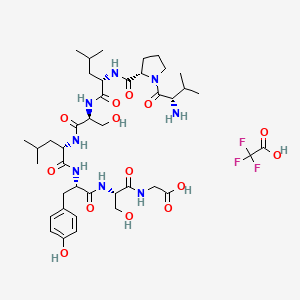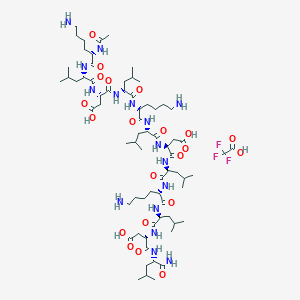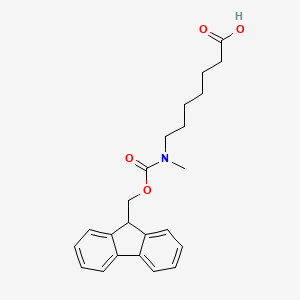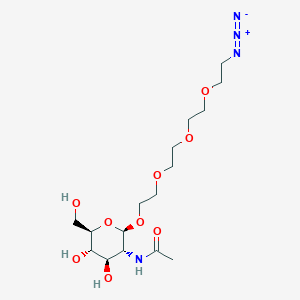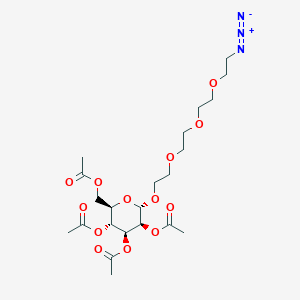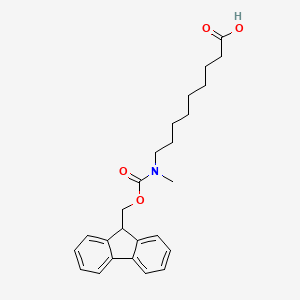
Fmoc-9-MeAnon-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-9-MeAnon-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of this compound is C25H31NO4. The Fmoc group allows for rapid and highly efficient synthesis of peptides, including those of significant size and complexity .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
The molecular weight of this compound is 409.5 g/mol. More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Fmoc-9-MeAnon-OH has a range of scientific research applications, including its use as a building block for peptides, proteins, and other biomolecules. It is also used as an additive in cellular assays, as it is known to increase the solubility of proteins and peptides in aqueous solutions. Additionally, this compound can be used to modify the surface of nanoparticles, which can be used for targeted drug delivery.
Mécanisme D'action
Target of Action
The primary target of Fmoc-9-MeAnon-OH is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
This compound interacts with its targets by reacting with the amine group of amino acids to form a Fmoc carbamate . This reaction introduces the Fmoc group, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under mild basic conditions . This property is essential for its role in peptide synthesis, as it allows for the sequential addition of amino acids .
Biochemical Pathways
The use of this compound primarily affects the pathway of peptide synthesis . The introduction of the Fmoc group allows for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed under basic conditions, leaving behind the synthesized peptide .
Pharmacokinetics
The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions . This property is crucial for its role in peptide synthesis, as it allows for the selective removal of the protecting group without affecting other parts of the peptide .
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the synthesized peptide .
Action Environment
The action of this compound is influenced by the pH of the environment . As a base-labile group, the Fmoc group can be removed under basic conditions . Therefore, the pH of the environment needs to be carefully controlled during peptide synthesis to ensure the selective removal of the Fmoc group . Additionally, the reaction with the amine group to introduce the Fmoc group can be carried out under various conditions, including the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-9-MeAnon-OH has several advantages for lab experiments, including its high yield and selectivity in organic synthesis reactions, its ability to increase the solubility of proteins and peptides in aqueous solutions, and its ability to modify the surface of nanoparticles. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
The future of Fmoc-9-MeAnon-OH is promising, as it has a range of potential applications in scientific research. It can be used to synthesize a variety of biomolecules, including peptides, proteins, and other molecules. Additionally, it can be used to modify the surface of nanoparticles for targeted drug delivery. Additionally, further research is needed to explore the potential of this compound as a reagent for organic synthesis reactions and its ability to increase the solubility of proteins and peptides in aqueous solutions.
Méthodes De Synthèse
Fmoc-9-MeAnon-OH is synthesized through the reaction of 9-methyl-aniline with 9-fluorenylmethyl chloroformate in the presence of a base, such as triethylamine. This reaction produces the desired fluorinated product in high yield and with excellent selectivity. The reaction can be conducted in a range of solvents, including dichloromethane, toluene, and acetonitrile, and can be scaled up for industrial production applications.
Safety and Hazards
While specific safety and hazards information for Fmoc-9-MeAnon-OH was not found, it’s worth noting that Fmoc-Cl, a related compound, is known to cause severe skin burns and eye damage. It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, and eye/face protection .
Analyse Biochimique
Biochemical Properties
Fmoc-9-MeAnon-OH is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group, including this compound, allows for very rapid and highly efficient synthesis of peptides .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. By protecting the Na-amino group during peptide bond formation, this compound helps ensure the correct sequence of amino acids in the resulting peptide .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Temporal Effects in Laboratory Settings
The Fmoc group, including this compound, is stable under acidic conditions but can be removed under mild basic conditions . This property allows for the controlled removal of the Fmoc group at specific stages during peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with the carboxyl group of an amino acid during peptide bond formation .
Propriétés
IUPAC Name |
9-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-26(17-11-5-3-2-4-6-16-24(27)28)25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,2-6,11,16-18H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUGNRBIJISQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

